molecular formula C8H13NO B3377920 5,5-Dimethyl-4-oxohexanenitrile CAS No. 136490-46-5

5,5-Dimethyl-4-oxohexanenitrile

Cat. No.: B3377920
CAS No.: 136490-46-5
M. Wt: 139.19 g/mol
InChI Key: YZKROUJXYHDFMZ-UHFFFAOYSA-N
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Description

5,5-Dimethyl-4-oxohexanenitrile is an organic compound with the molecular formula C8H13NO. It is a versatile small molecule scaffold used in various chemical syntheses and industrial applications. This compound is characterized by the presence of a nitrile group (-CN) and a ketone group (C=O) within its structure, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

5,5-Dimethyl-4-oxohexanenitrile can be synthesized through several methods. One common approach involves the cyanoethylation of acetone with acrylonitrile, followed by subsequent reactions to introduce the ketone group. The reaction typically requires a strong base, such as sodium hydroxide, and is carried out under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production. The use of catalysts, such as ZSM-5 molecular sieves, can further enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-4-oxohexanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5,5-Dimethyl-4-oxohexanenitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-4-oxohexanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can act as an electrophile, participating in various nucleophilic addition reactions. The ketone group can undergo keto-enol tautomerism, influencing the compound’s reactivity and interactions with other molecules. These properties make it a valuable intermediate in organic synthesis and a useful tool in studying biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Dimethyl-4-oxohexanenitrile is unique due to the presence of both the nitrile and ketone functional groups, which provide a versatile platform for various chemical transformations. Its structure allows for diverse reactivity, making it a valuable intermediate in the synthesis of complex molecules and a useful tool in scientific research .

Properties

IUPAC Name

5,5-dimethyl-4-oxohexanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-8(2,3)7(10)5-4-6-9/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKROUJXYHDFMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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